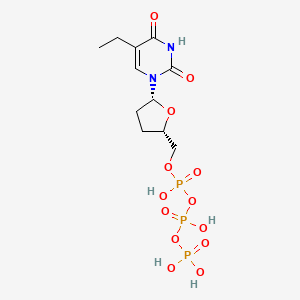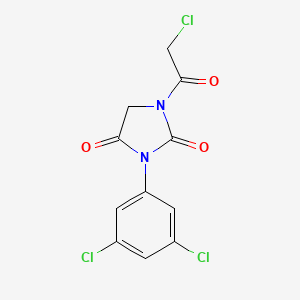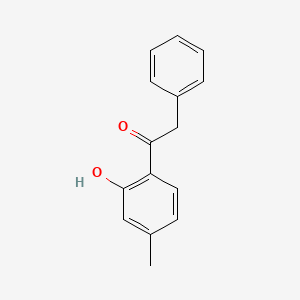
1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone is an organic compound with the molecular formula C15H14O2 It is a derivative of acetophenone, characterized by the presence of a hydroxy group and a methyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone can be synthesized through the Fries rearrangement of m-tolyl acetate in the presence of zirconium tetrachloride . This reaction involves the migration of an acyl group from the oxygen atom to the ortho or para position of the aromatic ring, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the acetylation of phenols. For example, the acetylation of 2-hydroxy-4-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid can yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their function .
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has a methoxy group instead of a methyl group, which can influence its chemical reactivity and biological activity.
1-(2-Hydroxy-4-methylphenyl)ethanone: This is a closely related compound with similar structural features.
Uniqueness: 1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone is unique due to the presence of both a hydroxy and a methyl group on the phenyl ring, which can significantly impact its chemical and biological properties
Propriétés
Numéro CAS |
2491-34-1 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
1-(2-hydroxy-4-methylphenyl)-2-phenylethanone |
InChI |
InChI=1S/C15H14O2/c1-11-7-8-13(14(16)9-11)15(17)10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
Clé InChI |
CHYAULBTFJMGCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


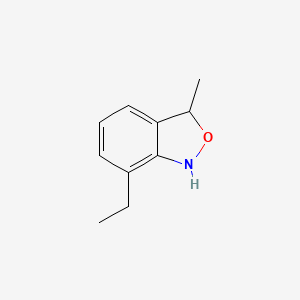

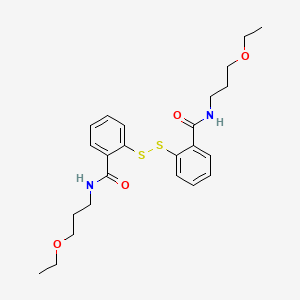

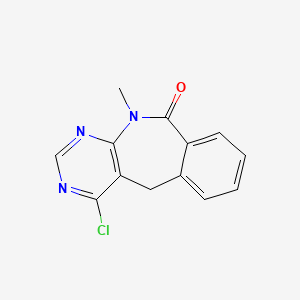
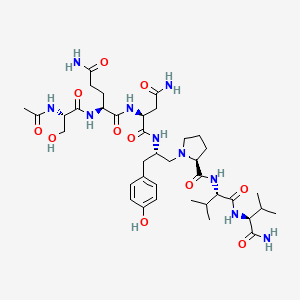
![Bis(1-adamantyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15196263.png)
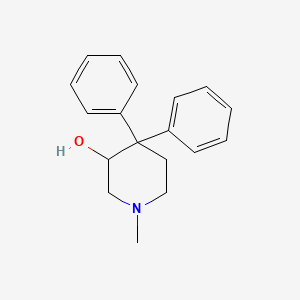
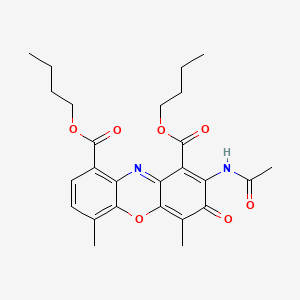
![[(2S,3R,4R,5S,6S)-6-[[(4aR,6R,7R,8R,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15196295.png)
